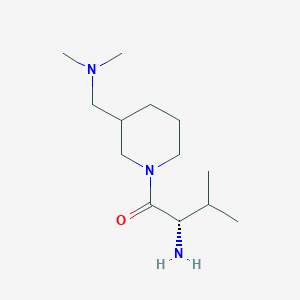

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one

CAS No.: 1354027-27-2

Cat. No.: VC8234987

Molecular Formula: C13H27N3O

Molecular Weight: 241.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354027-27-2 |

|---|---|

| Molecular Formula | C13H27N3O |

| Molecular Weight | 241.37 |

| IUPAC Name | (2S)-2-amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one |

| Standard InChI | InChI=1S/C13H27N3O/c1-10(2)12(14)13(17)16-7-5-6-11(9-16)8-15(3)4/h10-12H,5-9,14H2,1-4H3/t11?,12-/m0/s1 |

| Standard InChI Key | FHTGPUYNVHQKRN-KIYNQFGBSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C)N |

| SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)CN(C)C)N |

Introduction

(S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its structure, stereochemistry, and functional groups suggest it may serve as a scaffold for drug development or as a biochemical tool in research. Below is a detailed exploration of its properties, synthesis, and potential applications.

Molecular Characteristics

-

IUPAC Name: (2S)-2-amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one .

-

Structure: The compound features a piperidine ring substituted with a dimethylaminomethyl group, an amino group, and a ketone functional group on a chiral carbon.

Stereochemistry

The compound is the (S)-enantiomer, indicating it has specific spatial configuration around the chiral center at the second carbon atom. This stereochemistry can influence its biological activity and interactions with enzymes or receptors .

Computed Descriptors

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process includes:

-

Formation of the piperidine ring.

-

Functionalization with the dimethylaminomethyl group.

-

Introduction of the amino and ketone groups on the chiral carbon.

This synthetic route ensures the stereochemical specificity required for the (S)-enantiomer.

Potential Pharmacological Uses

The structural features of (S)-2-Amino-1-(3-dimethylaminomethyl-piperidin-1-yl)-3-methyl-butan-1-one suggest it could act as:

-

A ligand for neurotransmitter receptors due to its piperidine moiety.

-

A precursor for designing drugs targeting central nervous system (CNS) disorders.

Safety and Handling

The compound's safety profile is not fully established but should be handled under standard laboratory safety protocols:

-

Use gloves and eye protection.

-

Work in a well-ventilated area or under a fume hood to avoid inhalation or skin contact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume